4-Ethoxynaphthalen-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

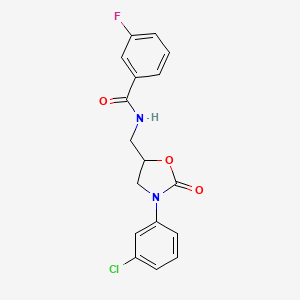

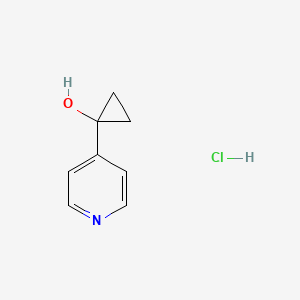

4-Ethoxynaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 858430-77-0 . It has a molecular weight of 223.7 and its IUPAC name is 4-ethoxynaphthalen-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-Ethoxynaphthalen-1-amine hydrochloride is 1S/C12H13NO.ClH/c1-2-14-12-8-7-11 (13)9-5-3-4-6-10 (9)12;/h3-8H,2,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Ethoxynaphthalen-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 223.7 .Scientific Research Applications

Corrosion Inhibition

4-Ethoxynaphthalen-1-amine;hydrochloride is structurally similar to various organic compounds studied for their corrosion inhibition properties. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) shows its significant corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound achieves up to 98% inhibition efficiency at a concentration of 3 × 10^−4 M, indicating its potential as a corrosion inhibitor. Polarization curves suggest that 4-MAT acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces adheres to Langmuir's isotherm, demonstrating chemisorption with a high negative value of free energy. This study highlights the potential application of structurally similar compounds like 4-Ethoxynaphthalen-1-amine;hydrochloride in corrosion inhibition (Bentiss et al., 2009).

Fluorescent Material Synthesis

Compounds structurally related to 4-Ethoxynaphthalen-1-amine;hydrochloride have been utilized in the synthesis of fluorescent materials. An efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives demonstrates the potential of using naphthalene derivatives in creating fluorescent materials. This synthesis involves a three-component reaction in water, underlining the versatility and environmental friendliness of utilizing such compounds in material science (Dabiri et al., 2011).

Antimicrobial Activity

The synthesis and study of various naphthalene derivatives also shed light on their antimicrobial properties. For example, the synthesis of new quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one reveals the antimicrobial potential of these compounds. Such studies provide a foundation for further investigation into the antimicrobial applications of 4-Ethoxynaphthalen-1-amine;hydrochloride and related compounds (El-Hashash et al., 2011).

Tubulin Polymerization Inhibitors

Research on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines provides insights into the potential use of naphthalene derivatives as tubulin polymerization inhibitors. These compounds have shown significant antiproliferative activity against cancer cell lines, highlighting their promise in cancer treatment research. The mechanism of action includes inhibiting tubulin polymerization and inducing cell cycle arrest, indicating the potential therapeutic applications of similar compounds like 4-Ethoxynaphthalen-1-amine;hydrochloride in oncology (Liu et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-ethoxynaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,2,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKLANTUAZLVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxynaphthalen-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate](/img/structure/B2763136.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B2763137.png)

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]prop-2-enamide](/img/structure/B2763145.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2763152.png)

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)

![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)